molecular formula C9H9ClN2O2S B1607011 2-Amino-6-chloro-4,7-dimethoxybenzothiazole CAS No. 383131-51-9

2-Amino-6-chloro-4,7-dimethoxybenzothiazole

Cat. No. B1607011
CAS RN: 383131-51-9
M. Wt: 244.7 g/mol
InChI Key: ZLHNOONVBJQEDA-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4,7-dimethoxybenzothiazole (ACDMBT) is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. ACDMBT is a member of the benzothiazole family, which is known for its diverse biological activities and structural versatility.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4,7-dimethoxybenzothiazole is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. 2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction and cell proliferation.
Biochemical and Physiological Effects:
2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis. 2-Amino-6-chloro-4,7-dimethoxybenzothiazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-6-chloro-4,7-dimethoxybenzothiazole in lab experiments include its high purity, good yields, and diverse biological activities. 2-Amino-6-chloro-4,7-dimethoxybenzothiazole can be easily synthesized using several methods, and it has been shown to exhibit potent biological activities against a wide range of targets. However, the limitations of using 2-Amino-6-chloro-4,7-dimethoxybenzothiazole in lab experiments include its potential toxicity and limited solubility in aqueous solutions. 2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-Amino-6-chloro-4,7-dimethoxybenzothiazole. One potential direction is the development of 2-Amino-6-chloro-4,7-dimethoxybenzothiazole-based drugs for the treatment of cancer and infectious diseases. 2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been shown to exhibit potent antitumor and antifungal activities, and further studies may lead to the development of novel drugs with improved efficacy and reduced toxicity. Another potential direction is the study of 2-Amino-6-chloro-4,7-dimethoxybenzothiazole as a potential material for optoelectronic devices. 2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been reported to exhibit good thermal stability and high photoluminescence efficiency, which make it a promising material for the development of organic light-emitting diodes and other optoelectronic devices.

Scientific Research Applications

2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antifungal, antibacterial, and antiviral activities. 2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been reported to exhibit potent antifungal activity against Candida albicans and Aspergillus niger. In addition, 2-Amino-6-chloro-4,7-dimethoxybenzothiazole has been shown to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

6-chloro-4,7-dimethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-13-5-3-4(10)7(14-2)8-6(5)12-9(11)15-8/h3H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNOONVBJQEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1N=C(S2)N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325453
Record name 6-chloro-4,7-dimethoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383131-51-9
Record name 6-Chloro-4,7-dimethoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383131-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-4,7-dimethoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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